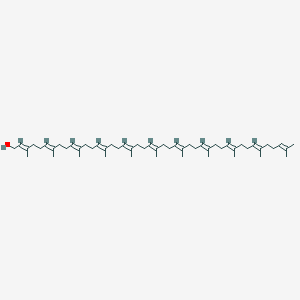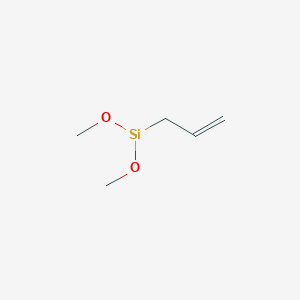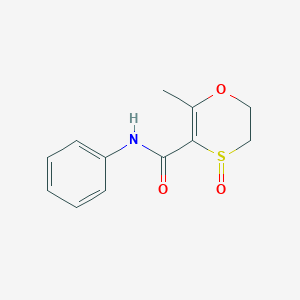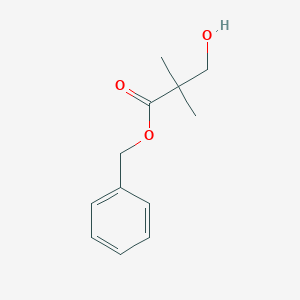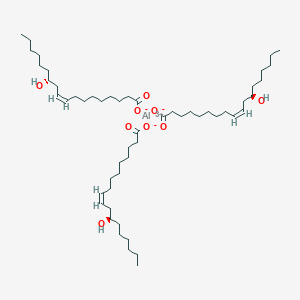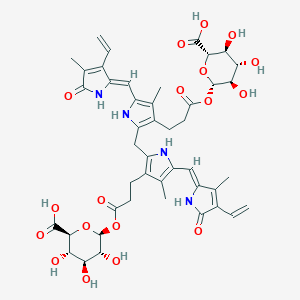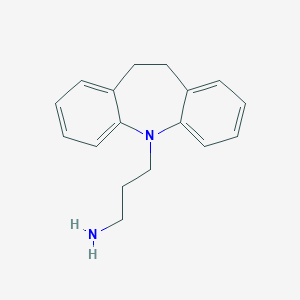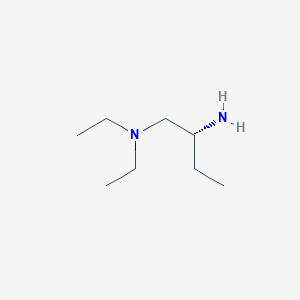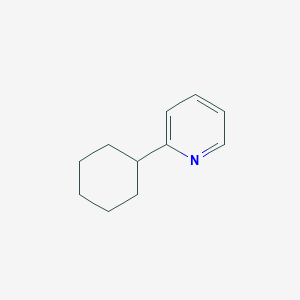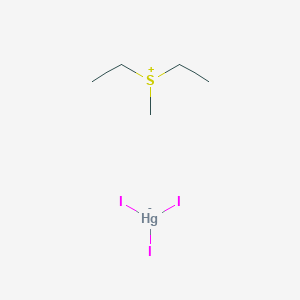
Diethyl(methyl)sulfanium;triiodomercury(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(methyl)sulfanium;triiodomercury(1-) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a complex compound that consists of diethyl(methyl)sulfanium and triiodomercury(1-). This compound is known for its ability to inhibit the growth of bacteria and fungi, making it an important tool in microbiology research.
Wirkmechanismus
The mechanism of action of diethyl(methyl)sulfanium;triiodomercury(1-) is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and fungi. This disrupts the normal functioning of the cell, leading to cell death. It is also believed to inhibit the activity of certain enzymes, which can further contribute to its antimicrobial activity.
Biochemische Und Physiologische Effekte
Diethyl(methyl)sulfanium;triiodomercury(1-) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria and fungi, including both gram-positive and gram-negative bacteria. It has also been shown to have antifungal activity against various species of fungi. Additionally, it has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of diethyl(methyl)sulfanium;triiodomercury(1-) is its broad-spectrum antimicrobial activity. It is effective against a wide range of bacteria and fungi, making it a valuable tool in microbiology research. Additionally, it is relatively easy to synthesize and has a high yield. However, there are also some limitations to its use. It can be toxic to living organisms, and care must be taken when handling it. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on diethyl(methyl)sulfanium;triiodomercury(1-). One area of research could be to further explore its mechanism of action and how it interacts with bacterial and fungal cells. Another area of research could be to investigate its potential use in the treatment of various diseases, particularly those caused by bacteria and fungi. Additionally, research could be conducted to develop new and more effective antimicrobial agents based on the structure of diethyl(methyl)sulfanium;triiodomercury(1-).
Synthesemethoden
The synthesis of diethyl(methyl)sulfanium;triiodomercury(1-) involves the reaction of diethyl(methyl)sulfanium iodide with mercuric iodide in the presence of a reducing agent. The reaction is carried out under controlled conditions, and the resulting compound is purified through a series of filtration and washing steps. The yield of the compound is typically high, and the purity is also good.
Wissenschaftliche Forschungsanwendungen
Diethyl(methyl)sulfanium;triiodomercury(1-) has been widely used in scientific research, particularly in microbiology and biochemistry. It is commonly used as an antimicrobial agent in the laboratory to inhibit the growth of bacteria and fungi. It has also been used in the synthesis of various organic compounds, such as heterocyclic compounds and peptides. Additionally, it has been used as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
19481-39-1 |
|---|---|
Produktname |
Diethyl(methyl)sulfanium;triiodomercury(1-) |
Molekularformel |
C5H13HgI3S |
Molekulargewicht |
686.53 g/mol |
IUPAC-Name |
diethyl(methyl)sulfanium;triiodomercury(1-) |
InChI |
InChI=1S/C5H13S.Hg.3HI/c1-4-6(3)5-2;;;;/h4-5H2,1-3H3;;3*1H/q+1;+2;;;/p-3 |
InChI-Schlüssel |
SNKLWBLLEZUVFN-UHFFFAOYSA-K |
SMILES |
CC[S+](C)CC.I[Hg-](I)I |
Kanonische SMILES |
CC[S+](C)CC.I[Hg-](I)I |
Synonyme |
Diethylmethylsulfonium iodide mercuric iodide addition compound |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



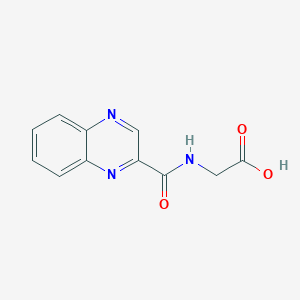
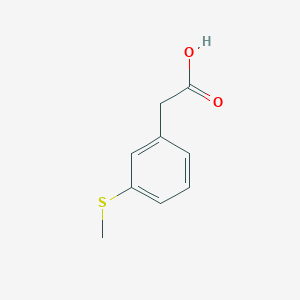
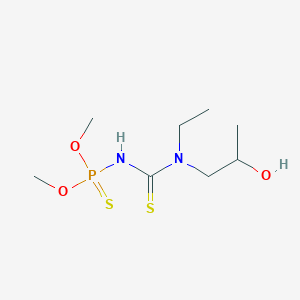
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
